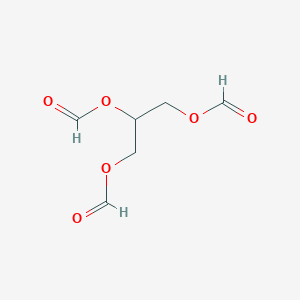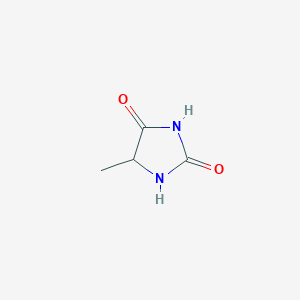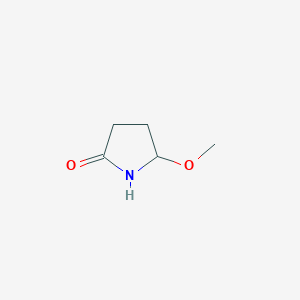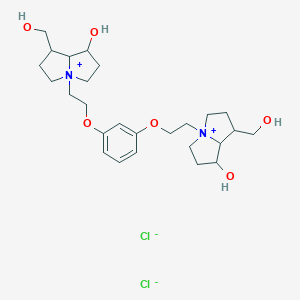
Potassium deuteroxide
Overview
Description
Potassium deuteroxide, also known as potassium hydroxide-d, is a chemical compound with the formula KOD. It is the deuterated form of potassium hydroxide, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium deuteroxide is typically prepared by reacting potassium metal with deuterium oxide (D2O). The reaction is as follows:
2K+2D2O→2KOD+D2
This reaction is carried out under controlled conditions to ensure the complete conversion of potassium metal to this compound.
Industrial Production Methods: In an industrial setting, this compound is produced by dissolving potassium hydroxide in deuterium oxide. The solution is then concentrated to achieve the desired concentration of this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as a base to facilitate the oxidation of other compounds.
Reduction: It can also participate in reduction reactions, particularly in organic synthesis, where it helps in the reduction of carbonyl compounds.
Substitution: this compound is involved in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at room temperature.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.
Substitution: Reagents like alkyl halides are used, and the reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: The major products are often oxidized organic compounds.
Reduction: The products are typically alcohols or amines.
Substitution: The products are substituted organic compounds with deuterium incorporated.
Scientific Research Applications
Potassium deuteroxide has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis and as a reagent in deuterium exchange reactions.
Biology: It is employed in studies involving deuterium labeling to trace biochemical pathways.
Medicine: this compound is used in the development of deuterated drugs, which have improved pharmacokinetic properties.
Industry: It is utilized in the production of deuterated solvents and other deuterium-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism by which potassium deuteroxide exerts its effects is primarily through its role as a strong base. It can deprotonate weak acids, facilitating various chemical reactions. The presence of deuterium instead of hydrogen can influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates.
Comparison with Similar Compounds
Potassium Hydroxide (KOH): The non-deuterated form of potassium deuteroxide.
Sodium Deuteroxide (NaOD): The sodium analog of this compound.
Lithium Deuteroxide (LiOD): The lithium analog of this compound.
Comparison:
Potassium Hydroxide: this compound is unique due to the presence of deuterium, which makes it useful for isotopic labeling studies.
Sodium Deuteroxide: While similar in reactivity, this compound has different solubility and reactivity profiles due to the larger ionic radius of potassium.
Lithium Deuteroxide: Lithium deuteroxide is more reactive and has different solubility characteristics compared to this compound.
This compound stands out due to its specific applications in deuterium labeling and its unique reactivity profile, making it a valuable compound in various scientific fields.
Properties
InChI |
InChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYUFKZDYYNOTN-DYCDLGHISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HKO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179314 | |
| Record name | Potassium deuteroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.112 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24572-01-8 | |
| Record name | Potassium hydroxide (K(OD)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24572-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium deuteroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024572018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium deuteroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium deuteroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)







